molecular formula C11H11BrN2S B12101457 N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine

N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine

Cat. No.: B12101457
M. Wt: 283.19 g/mol
InChI Key: YMOOZMOESRGXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a bromothiophene moiety linked via a methylene bridge. This structure is of interest in medicinal chemistry due to the prevalence of pyridine and thiophene motifs in bioactive molecules, particularly in enzyme inhibitors and antimicrobial agents .

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine

InChI

InChI=1S/C11H11BrN2S/c1-8-4-5-13-7-10(8)14-6-9-2-3-11(12)15-9/h2-5,7,14H,6H2,1H3

InChI Key

YMOOZMOESRGXNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NCC2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Boronic Acid-Mediated Amination

A patent (CN104356057A) describes a single-step synthesis using 4-picoline-3-boronic acid and inorganic ammonia sources (e.g., ammonium chloride) in the presence of metal oxide catalysts such as copper oxide. The reaction proceeds via a Suzuki-Miyaura-type coupling, achieving yields exceeding 85% under mild conditions (60–80°C, 12–24 hours). This method avoids hazardous nitrating agents and is scalable for industrial production.

Nitro Reduction Route

5-Bromo-2-methyl-3-nitropyridine undergoes reduction using iron powder and ammonium chloride in a methanol/water solvent system (4:1 v/v) at 80°C for 2 hours, yielding 5-bromo-2-methylpyridin-3-amine with 95% efficiency. While this approach is high-yielding, the nitro precursor’s synthesis requires nitration of 2-methylpyridine, which introduces regioselectivity challenges.

Synthesis of (5-Bromothiophen-2-yl)methylamine

The thiophene segment necessitates regioselective bromination at the 5-position, followed by functionalization to introduce the methylamine group.

Direct Bromination of Thiophene Derivatives

Thiophen-2-ylmethanol can be brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, selectively yielding 5-bromo-thiophen-2-ylmethanol. Subsequent treatment with phosphorus tribromide (PBr₃) converts the alcohol to 5-bromo-thiophen-2-ylmethyl bromide. Amination via Gabriel synthesis or Hoffman degradation then produces (5-bromothiophen-2-yl)methylamine.

Cross-Coupling Approaches

Coupling Strategies for N-[(5-Bromothiophen-2-yl)methyl]-4-Methylpyridin-3-Amine

Nucleophilic Substitution

Reacting 4-methylpyridin-3-amine with (5-bromothiophen-2-yl)methyl bromide in the presence of a base (e.g., potassium carbonate) in DMF at room temperature for 12 hours achieves coupling, as demonstrated in analogous syntheses. This method, adapted from a procedure for N-[(4-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine, typically yields 85–92% product.

Reductive Amination

Condensing 4-methylpyridin-3-amine with 5-bromothiophene-2-carbaldehyde using sodium cyanoborohydride in methanol at 25°C for 24 hours provides an alternative route. While this method avoids alkyl halides, the aldehyde precursor’s synthesis adds complexity.

Optimization and Challenges

Regioselectivity in Bromination

Achieving 5-bromo substitution on thiophene requires careful control of reaction conditions. Electrophilic bromination with Br₂ in acetic acid at 0°C favors the 5-position due to steric and electronic effects, though competing 3- and 4-bromo isomers necessitate chromatographic separation.

Catalyst Selection

Nickel catalysts (e.g., NiCl₂(dppf)) outperform palladium in Negishi couplings for methyl group introduction, minimizing side reactions and improving yields to >90%. However, catalyst cost and sensitivity to oxygen limit large-scale applications.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates in nucleophilic substitutions but complicate purification. Switching to acetonitrile or toluene reduces side product formation while maintaining yields ≥80%.

Data Summary of Key Reactions

Reaction StepReagents/ConditionsYieldCitation
4-Methylpyridin-3-amine synthesis4-Picoline-3-boronic acid, NH₄Cl, CuO, 80°C85%
Nitro reductionFe, NH₄Cl, MeOH/H₂O, 80°C95%
Thiophene brominationNBS, DMF, 0°C75%
Nucleophilic couplingK₂CO₃, DMF, rt, 12 h92%
Reductive aminationNaBH₃CN, MeOH, 25°C78%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3)

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Thiophene without the bromine substituent

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom

Scientific Research Applications

Chemistry

In chemistry, N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its brominated thiophene ring makes it a versatile intermediate for cross-coupling reactions, enabling the formation of diverse chemical structures.

Biology

In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological targets. Its structural features allow it to serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties are of particular interest for applications in organic electronics.

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine/Thiophene Derivatives

Pyridine Derivatives with Bromothiophene Substituents

(E)-N-((5-Bromothiophen-2-yl)methylene)-4-methylpyridin-2-amine (Schiff Base Derivative)

  • Structure : Features an imine linkage (C=N) instead of a methylene amine.
  • Synthesis : Prepared via Suzuki coupling with aryl boronic acids, highlighting its reactivity in cross-coupling reactions .
  • Stability : The imine bond is prone to hydrolysis under acidic conditions, yielding hydrolytic products like 4-methylpyridin-2-amine, unlike the stable methylene amine bond in the target compound .

N-[(5-Bromothiophen-2-yl)sulfonyl]-2,4-dichlorobenzamide

  • Structure : Replaces the pyridine-amine with a sulfonamide-linked benzamide.
  • Application : Demonstrates antineoplastic activity (e.g., tasisulam sodium), suggesting sulfonamide derivatives may have distinct biological targets compared to amine-linked analogs .
Aminopyridine Derivatives with Aryl/Nitro Groups

5-(4-Bromophenyl)-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (3j) Structure: Nitro group at pyridine-3 and bromophenyl at pyridine-3. Properties: Melting point 168–170°C; exhibits moderate acetylcholinesterase (AChE) inhibition (IC₅₀ = 12.3 µM) .

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Structure: Pyrimidine core with pyridine and aminophenyl substituents. Similarity: Shares a pyridine moiety but lacks the bromothiophene group, reducing steric hindrance and halogen-mediated interactions .

Physicochemical Properties

Property Target Compound 3j (Nitropyridine) Piperazinyl Quinolones
Molecular Weight ~280–300 g/mol (estimated) 414.3 g/mol 450–500 g/mol
Solubility Moderate (polar aprotic) Low (due to nitro group) Variable (depends on salt)
Melting Point Not reported 168–170°C 180–200°C (decomposes)
  • Lipophilicity : The 4-methyl group in the target compound may enhance membrane permeability compared to nitro-containing analogs like 3j .

Biological Activity

N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's structural characteristics, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrN2S, with a molecular weight of approximately 283.19 g/mol. The compound features a brominated thiophene ring linked to a pyridine moiety via a methylamine group. The presence of the bromine atom enhances its reactivity and biological interactions due to its size and polarizability compared to other halogens.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Anticancer activity

These activities are often mediated through interactions with specific enzymes or receptors, modulating their functions. The unique structural features of this compound may enhance its binding affinity and specificity towards biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to cancer and inflammation.

Research Findings

Several studies have explored the biological activity of this compound and its analogs. Below is a summary of key findings:

StudyFindings
Umesha et al. (2009)Identified antimicrobial properties in related compounds, suggesting potential applications in treating infections.
PMC7829935 (2021)Highlighted anti-inflammatory effects through inhibition of NO production in RAW 264.7 cells, demonstrating the compound's potential in inflammatory disease management.
BenchChem (2024)Discussed the interaction profile with biological targets, indicating promising results for drug development aimed at various therapeutic targets.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against multiple strains of bacteria, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Research on the compound's ability to inhibit iNOS and COX enzymes revealed that it could effectively reduce inflammation markers in vitro, positioning it as a candidate for treating inflammatory diseases.
  • Cancer Research : Preliminary studies indicated that the compound may inhibit cell proliferation in certain cancer cell lines, supporting its potential role in cancer therapy.

Q & A

Q. Q1. What are the optimal synthetic routes for N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example:

  • Step 1 : Bromination of thiophene derivatives at position 5 to introduce the bromine substituent, followed by functionalization with a methylamine group.
  • Step 2 : Coupling the bromothiophene intermediate with a 4-methylpyridin-3-amine moiety via Buchwald-Hartwig or Ullmann-type cross-coupling reactions. Catalysts like palladium or copper are critical for regioselectivity, while solvents such as DMF or toluene under inert atmospheres stabilize intermediates .
  • Key variables : Temperature (80–120°C), reaction time (12–48 hours), and catalyst loading (5–10 mol%) significantly impact yield and purity.

Q. Q2. How is the compound characterized structurally, and what analytical methods resolve ambiguities in substitution patterns?

  • X-ray crystallography is the gold standard for resolving 3D conformation, as demonstrated for analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which revealed dihedral angles between aromatic rings and hydrogen-bonding networks .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions: the thiophene proton at position 5 shows distinct deshielding (~δ 7.2 ppm), while the pyridine methyl group appears as a singlet (~δ 2.4 ppm).
  • HPLC-MS confirms purity (>95%) and molecular weight (e.g., m/z 323.2 [M+H]⁺) .

Advanced Research Questions

Q. Q3. How does the bromothiophene moiety influence structure-activity relationships (SAR) in target binding, and what analogs are prioritized for biological testing?

  • The 5-bromo group on thiophene enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., kinases or GPCRs). Analogs with 3-bromo or 4-bromo substitution exhibit reduced potency due to steric hindrance or altered π-π stacking .
  • Priority analogs :
    • N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine : Lower reactivity but improved metabolic stability.
    • N-[(5-chlorothiophen-2-yl)methyl]-4-methylpyridin-3-amine : Chlorine substitution retains electronegativity but alters pharmacokinetics .

Q. Q4. What mechanistic insights explain contradictory reactivity data in cross-coupling reactions involving this compound?

Contradictions arise from competing pathways:

  • Oxidative addition vs. ligand dissociation : Palladium catalysts (e.g., Pd(PPh₃)₄) favor oxidative addition with the bromothiophene moiety, but excess ligands can stall the reaction.
  • Solvent effects : Polar aprotic solvents (DMF) stabilize Pd intermediates, while non-polar solvents (toluene) accelerate aryl-amine coupling but risk side reactions like dehalogenation .
  • Case study : A 2024 study reported 65% yield in DMF vs. 42% in toluene, attributed to Pd aggregation in non-polar media .

Methodological and Data Analysis Questions

Q. Q5. How can computational modeling predict the compound’s binding modes, and what force fields are validated for this scaffold?

  • Docking studies : Use Schrödinger’s Glide or AutoDock Vina with OPLS3e force fields to simulate interactions with targets like EGFR or PARP. The bromothiophene group often occupies hydrophobic pockets, while the pyridine nitrogen forms hydrogen bonds .
  • MD simulations : AMBER or GROMACS validate stability over 100 ns trajectories. RMSD < 2 Å indicates stable binding .

Q. Q6. What strategies resolve discrepancies in biological activity data across different assay conditions?

  • Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to account for assay variability.
  • Buffer optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions. For example, IC₅₀ values for kinase inhibition vary by 30% in Tris vs. HEPES buffers .
  • Metabolite screening : LC-MS/MS identifies degradation products (e.g., debrominated analogs) that may confound activity readings .

Contradiction Analysis

Q. Q7. Why do some studies report high cytotoxicity for this compound, while others classify it as inert?

  • Cell-line specificity : Cytotoxicity in HeLa cells (IC₅₀ = 1.2 µM) vs. inactivity in HEK293 (IC₅₀ > 50 µM) suggests target expression differences.
  • Redox sensitivity : The bromothiophene group generates ROS in high-glucose media, amplifying toxicity in metabolically active cells .
  • Assay interference : Thiophene derivatives can quench fluorescence in MTT assays, leading to false negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.